molecular formula C9H9NO4 B13069947 Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate CAS No. 76470-36-5

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13069947
CAS No.: 76470-36-5
M. Wt: 195.17 g/mol
InChI Key: MEIAUNOLSUMBNB-UHFFFAOYSA-N
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Description

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features a fused dioxole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This one-pot three-component reaction is efficient and yields the desired product with high purity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for treating epilepsy.

Comparison with Similar Compounds

  • Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
  • Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Comparison: Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate is unique due to its fused dioxole and pyridine ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

76470-36-5

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

ethyl [1,3]dioxolo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H9NO4/c1-2-12-9(11)6-3-7-8(10-4-6)14-5-13-7/h3-4H,2,5H2,1H3

InChI Key

MEIAUNOLSUMBNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)OCO2

Origin of Product

United States

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